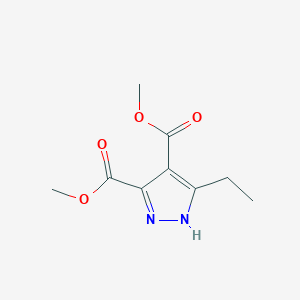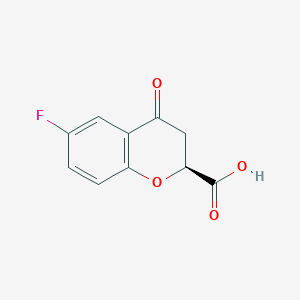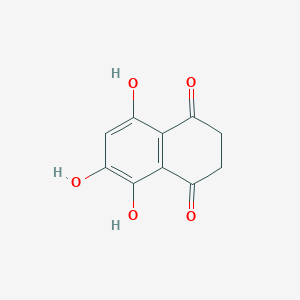
5,6,8-Trihydroxy-2,3-dihydronaphthalene-1,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,6,8-Trihydroxy-2,3-dihydronaphthalene-1,4-dione is a chemical compound belonging to the class of naphthoquinones. It is characterized by the presence of three hydroxyl groups and a dihydronaphthalene-1,4-dione core. This compound is of interest due to its potential biological activities and applications in various fields of research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,8-Trihydroxy-2,3-dihydronaphthalene-1,4-dione can be achieved through several methods. One common approach involves the oxidation of 5,6,8-trihydroxy-1,4-naphthoquinone using suitable oxidizing agents under controlled conditions. The reaction typically requires a solvent such as ethanol or acetone and may involve catalysts to enhance the reaction rate .
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors. The choice of oxidizing agents, solvents, and catalysts is optimized to ensure high yield and purity of the final product. Quality control measures, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are employed to verify the compound’s identity and purity .
化学反应分析
Types of Reactions
5,6,8-Trihydroxy-2,3-dihydronaphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert the quinone structure to hydroquinone derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the naphthoquinone core.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, acetone, water.
Catalysts: Transition metal catalysts such as palladium or platinum.
Major Products Formed
Oxidation: Formation of higher oxidation state quinones.
Reduction: Formation of hydroquinone derivatives.
Substitution: Formation of substituted naphthoquinones with various functional groups.
科学研究应用
5,6,8-Trihydroxy-2,3-dihydronaphthalene-1,4-dione has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing other naphthoquinone derivatives.
Biology: Studied for its potential antioxidant and antimicrobial properties.
Medicine: Investigated for its potential use in developing therapeutic agents for various diseases.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
作用机制
The mechanism of action of 5,6,8-Trihydroxy-2,3-dihydronaphthalene-1,4-dione involves its interaction with cellular components. The compound can undergo redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This property is exploited in its potential antimicrobial and anticancer activities. The molecular targets include enzymes involved in redox regulation and signaling pathways related to oxidative stress .
相似化合物的比较
Similar Compounds
5,8-Dihydroxy-1,4-naphthoquinone: Shares a similar naphthoquinone core but lacks the additional hydroxyl group at the 6-position.
2,3-Dihydroxynaphthalene: Contains hydroxyl groups at different positions on the naphthalene ring.
1,4-Dihydroxynaphthalene: Lacks the quinone structure and has hydroxyl groups at the 1 and 4 positions.
Uniqueness
5,6,8-Trihydroxy-2,3-dihydronaphthalene-1,4-dione is unique due to the specific arrangement of hydroxyl groups and the presence of the dihydronaphthalene-1,4-dione core. This unique structure contributes to its distinct chemical reactivity and potential biological activities .
属性
分子式 |
C10H8O5 |
|---|---|
分子量 |
208.17 g/mol |
IUPAC 名称 |
5,6,8-trihydroxy-2,3-dihydronaphthalene-1,4-dione |
InChI |
InChI=1S/C10H8O5/c11-4-1-2-5(12)9-8(4)6(13)3-7(14)10(9)15/h3,13-15H,1-2H2 |
InChI 键 |
WEWBEWGBGNVAJA-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=O)C2=C(C1=O)C(=CC(=C2O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



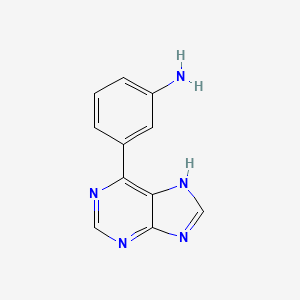
![2-Methyl-1-(1,7-diazaspiro[4.5]decan-1-yl)propan-1-one](/img/structure/B11892906.png)

![2H-Pyran-2-one, 6-methyl-4-[(trimethylsilyl)ethynyl]-](/img/structure/B11892916.png)
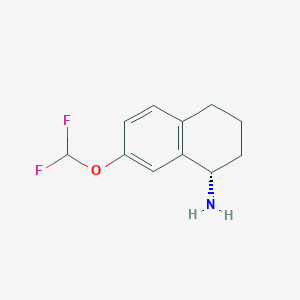
![2-[(2-Fluorophenyl)methyl]azepane](/img/structure/B11892923.png)


![n-[2-(4-Nitrophenyl)ethyl]propan-2-amine](/img/structure/B11892949.png)
